molecular formula C18H15ClN4O3 B278847 ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No. B278847
M. Wt: 370.8 g/mol
InChI Key: LLAWMDSNWRVQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest to researchers due to its potential applications in the fields of medicine, agriculture, and materials science. In

Scientific Research Applications

Ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to have a number of potential applications in scientific research. One area of interest is in the development of new antimicrobial agents. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against a range of pathogenic microorganisms.
Another area of research is in the development of new antitumor agents. Ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to inhibit the growth of several different types of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells. Further research is needed to determine the potential of this compound as a cancer therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is not fully understood. However, studies have suggested that it may act by inhibiting the synthesis of DNA and RNA in microorganisms and cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are often resistant to antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of pathogenic microorganisms, including bacteria and fungi. However, one limitation of using this compound is its potential toxicity to human cells. Further research is needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate. One area of interest is in the development of new cancer therapeutics. Further studies are needed to determine the potential of this compound as a cancer therapeutic agent, as well as its mechanism of action in cancer cells.
Another area of research is in the development of new antimicrobial agents. Studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination with other antimicrobial agents.
Finally, there is potential for the use of ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate in materials science. This compound has been shown to have antifungal activity, which could be useful in the development of new antifungal coatings for materials such as wood and textiles.
Conclusion:
In conclusion, ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a chemical compound that has potential applications in the fields of medicine, agriculture, and materials science. Its broad-spectrum antimicrobial activity and potential as a cancer therapeutic agent make it an area of interest for scientific research. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its mechanism of action in cancer cells and microorganisms.

Synthesis Methods

The synthesis of ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves the reaction of 4-chlorobenzoyl chloride with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl 3-aminobenzoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final product.

properties

Product Name

ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 3-[[1-(4-chlorophenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H15ClN4O3/c1-2-26-18(25)12-4-3-5-14(10-12)21-17(24)16-20-11-23(22-16)15-8-6-13(19)7-9-15/h3-11H,2H2,1H3,(H,21,24)

InChI Key

LLAWMDSNWRVQSA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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